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Cat. No.: B2988749 Get Quote

Introduction
3-Cyano-5-hydroxybenzoic acid is a substituted aromatic carboxylic acid with the chemical

formula C₈H₅NO₃ and a molecular weight of 163.13 g/mol .[1] Its structure, featuring a benzene

ring functionalized with a carboxyl group, a hydroxyl group, and a cyano group, makes it a

molecule of interest in medicinal chemistry and materials science. The specific arrangement of

these functional groups dictates its chemical reactivity, potential for hydrogen bonding, and

overall electronic properties. A thorough spectroscopic analysis is paramount for confirming its

identity, purity, and for elucidating its structural characteristics.

This guide provides a detailed overview of the expected spectroscopic data for 3-cyano-5-
hydroxybenzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. As complete experimental spectra for this specific molecule are not

readily available in the public domain, this document leverages established spectroscopic

principles and data from closely related analogs to provide a robust predictive analysis. This

approach not only offers a comprehensive theoretical framework for researchers but also

outlines the experimental methodologies required for its empirical validation.

Molecular Structure and Key Features
The unique substitution pattern of 3-cyano-5-hydroxybenzoic acid, with all three functional

groups in a meta-relationship to each other, is central to its spectroscopic signature. The
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electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the

electron-donating character of the hydroxyl group, creates a distinct electronic environment for

each atom in the molecule.

Caption: Molecular structure of 3-Cyano-5-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-cyano-5-hydroxybenzoic acid, both ¹H and ¹³C NMR will provide invaluable

structural information. The following predictions are based on the analysis of similar

compounds such as 3-hydroxybenzoic acid and 3-cyanobenzoic acid.[2][3][4]

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the two

acidic protons (hydroxyl and carboxylic acid). The chemical shifts of the aromatic protons are

influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (in DMSO-d₆)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Rationale

~13.0 Singlet (broad) 1H COOH

The carboxylic

acid proton is

highly deshielded

and often

appears as a

broad singlet.

~10.0 Singlet (broad) 1H OH

The phenolic

proton is also

acidic and will

appear as a

broad, downfield

singlet.

~7.8 - 8.2 Multiplet 3H Ar-H

The aromatic

protons will

appear in the

typical downfield

region, with their

exact shifts and

multiplicities

determined by

their positions

relative to the

electron-

withdrawing and

-donating

groups.

Experimental Protocol for ¹H NMR

Sample Preparation: Dissolve 5-10 mg of 3-cyano-5-hydroxybenzoic acid in approximately

0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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Acquisition: Acquire a standard one-dimensional ¹H spectrum.

Processing: Process the Free Induction Decay (FID) with an appropriate window function,

followed by Fourier transformation, phase correction, and baseline correction. Calibrate the

chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Due to the low symmetry of 3-cyano-5-hydroxybenzoic acid, eight distinct carbon signals are

expected.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (ppm) Assignment Rationale

~165 C=O
The carboxylic acid carbonyl

carbon is highly deshielded.

~158 C-OH

The carbon attached to the

hydroxyl group is deshielded

due to the electronegativity of

oxygen.

~130-140 Aromatic C-H
Aromatic carbons bearing a

proton.

~115-125 Aromatic C-CN, C-COOH

Quaternary aromatic carbons

attached to the cyano and

carboxyl groups.

~118 C≡N

The cyano carbon has a

characteristic chemical shift in

this region.

Experimental Protocol for ¹³C NMR

Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Processing: Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies. The IR spectrum of 3-cyano-5-hydroxybenzoic
acid will be dominated by absorptions from the O-H, C=O, C≡N, and aromatic C-H and C=C

bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3300-2500 (broad) O-H (Carboxylic Acid) Stretching

~3200 (broad) O-H (Phenol) Stretching

~2230 C≡N Stretching

~1700 C=O Stretching

~1600, ~1450 C=C Aromatic Ring Stretching

~1300 C-O Stretching

~900-650 C-H Aromatic Out-of-plane Bending

Experimental Protocol for FT-IR

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total

Reflectance (ATR) can be used with the solid sample directly.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For 3-cyano-5-hydroxybenzoic acid
(MW = 163.13), the mass spectrum will show a molecular ion peak and several fragment ions.

Predicted Mass Spectrometry Fragmentation

m/z Ion Fragmentation Pathway

163 [M]⁺ Molecular Ion

146 [M-OH]⁺
Loss of the hydroxyl group

from the carboxylic acid.

135 [M-CO]⁺ Loss of carbon monoxide.

118 [M-COOH]⁺ Loss of the carboxyl group.

91 [C₆H₄N]⁺
Further fragmentation of the

aromatic ring.

Experimental Protocol for Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via direct infusion or coupled with a chromatographic system (e.g., HPLC or GC).

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or

Electron Impact (EI).

Analysis: Acquire the mass spectrum, identifying the molecular ion and major fragment ions.

High-Resolution MS (HRMS): For confirmation of the elemental composition, perform HRMS

analysis to obtain the exact mass.

Caption: Predicted mass spectrometry fragmentation pathway.
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Conclusion
The spectroscopic characterization of 3-cyano-5-hydroxybenzoic acid is a critical step in its

synthesis and application. While a complete set of experimental data is not readily available, a

comprehensive predictive analysis based on the well-established principles of NMR, IR, and

Mass Spectrometry, and supported by data from analogous compounds, provides a robust

framework for its identification and structural elucidation. The experimental protocols outlined in

this guide offer a clear path for researchers to obtain and validate this crucial data, ensuring the

scientific integrity of their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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